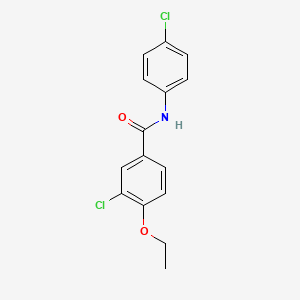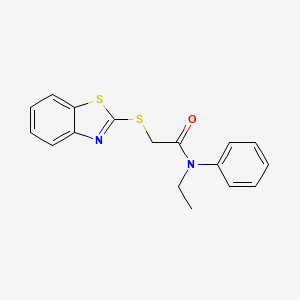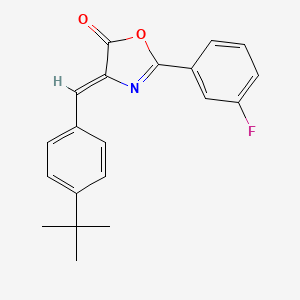![molecular formula C17H19NO3 B5784906 N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)
N-[bis(4-methoxyphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[bis(4-methoxyphenyl)methyl]acetamide, also known as NBMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBMA belongs to the family of arylacetamide compounds and has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Applications De Recherche Scientifique
N-[bis(4-methoxyphenyl)methyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects. Moreover, this compound has been shown to possess antimicrobial activity against various bacterial strains. Due to its diverse pharmacological properties, this compound has been studied for its potential use in the treatment of various diseases, including arthritis, epilepsy, and bacterial infections.
Mécanisme D'action
The exact mechanism of action of N-[bis(4-methoxyphenyl)methyl]acetamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. Moreover, this compound has been found to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Moreover, this compound has been found to modulate the activity of various neurotransmitters, including serotonin and dopamine. Furthermore, this compound has been shown to possess antioxidant activity, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[bis(4-methoxyphenyl)methyl]acetamide is its diverse pharmacological properties, which make it a promising candidate for the treatment of various diseases. Moreover, the synthesis method of this compound is well-established, which makes it readily available for scientific studies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical applications.
Orientations Futures
There are several future directions for the study of N-[bis(4-methoxyphenyl)methyl]acetamide. One potential direction is to investigate the potential use of this compound in the treatment of bacterial infections. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of this compound is well-established, and it has been found to exhibit a wide range of pharmacological properties. This compound has been studied for its potential use in the treatment of various diseases, including arthritis, epilepsy, and bacterial infections. Further studies are needed to elucidate the exact mechanism of action of this compound and to develop novel derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-[bis(4-methoxyphenyl)methyl]acetamide involves the reaction between p-anisidine and p-anisaldehyde in the presence of acetic anhydride and a catalytic amount of hydrochloric acid. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis method has been well-established and has been used in several scientific studies.
Propriétés
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12(19)18-17(13-4-8-15(20-2)9-5-13)14-6-10-16(21-3)11-7-14/h4-11,17H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKJIVPNHTWESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


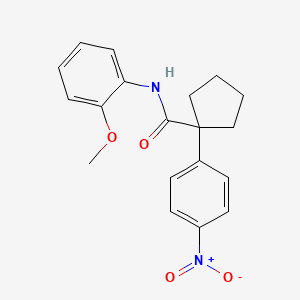
![4-chloro-2-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5784835.png)



![N-[2-(4-morpholinyl)ethyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5784864.png)
![2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B5784869.png)
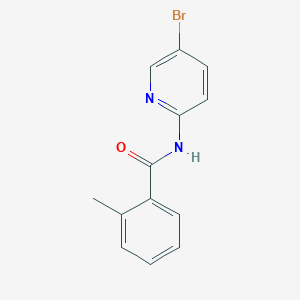
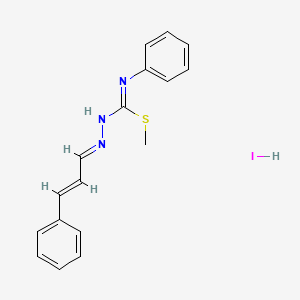
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)
